REACTION_CXSMILES
|
[CH:1](I)([CH3:3])[CH3:2].[NH:5]1[CH2:10][CH:9]=[C:8]([C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]=2)[CH2:7][CH2:6]1>CC(C)=O.[Ag]=O>[CH2:2]([N:5]1[CH2:6][CH:7]=[C:8]([C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]=2)[CH2:9][CH2:10]1)[CH2:1][CH3:3]
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Name
|
|
Quantity
|
2.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
N1CCC(=CC1)C1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
catalyst
|
Smiles
|
[Ag]=O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was then cooled
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
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Type
|
DISTILLATION
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Details
|
the filtrate was distilled to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
was eluted with a 6-3-1 chloroform-acetone-triethylamine mixture
|
Type
|
DISTILLATION
|
Details
|
The fractions were distilled to dryness
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to 150 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
WASH
|
Details
|
The recovered product was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1CCC(=CC1)C1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |